molecular formula C27H30ClN3O5 B12691394 Bepotastine nicotinate CAS No. 1206695-39-7

Bepotastine nicotinate

Cat. No.: B12691394
CAS No.: 1206695-39-7
M. Wt: 512.0 g/mol
InChI Key: KMLYDGIAPQGTQZ-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bepotastine nicotinate is a second-generation antihistamine used primarily for the treatment of allergic rhinitis, urticaria, and pruritus. It is a selective antagonist of the histamine 1 receptor and is known for its non-sedating properties. This compound is available in both oral and ophthalmic formulations, making it versatile for treating various allergic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bepotastine nicotinate involves several key steps. One of the primary intermediates is (S)-4-chlorophenylpyridylmethanol. This intermediate is synthesized using a biocatalytic approach with engineered alcohol dehydrogenase, which has been optimized for high activity and selectivity . The reaction conditions include specific pH, temperature, buffer, and metal ions to achieve high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts and chemical synthesis. The process is designed to be efficient and scalable, with high space-time yields. The use of engineered enzymes allows for the production of key intermediates with high purity and yield, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Bepotastine nicotinate undergoes several types of chemical reactions, including:

    Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.

    Reduction: Involves the conversion of ketones or aldehydes to alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis or as active pharmaceutical ingredients.

Scientific Research Applications

Bepotastine nicotinate has several scientific research applications, including:

Mechanism of Action

Bepotastine nicotinate exerts its effects by selectively antagonizing the histamine 1 receptor. This prevents the binding of histamine, a key mediator of allergic reactions, to its receptor, thereby inhibiting the release of inflammatory mediators such as leukotrienes and cytokines. The compound also stabilizes mast cells, preventing their degranulation and subsequent release of histamine .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine with similar non-sedating properties.

    Loratadine: Known for its long-lasting effects and minimal sedation.

    Fexofenadine: A non-sedating antihistamine with a high safety profile.

Uniqueness

Bepotastine nicotinate is unique due to its dual formulation availability (oral and ophthalmic), making it versatile for treating both systemic and localized allergic conditions. Additionally, its high selectivity for the histamine 1 receptor and minimal interaction with other receptors contribute to its favorable safety and efficacy profile .

Properties

CAS No.

1206695-39-7

Molecular Formula

C27H30ClN3O5

Molecular Weight

512.0 g/mol

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C21H25ClN2O3.C6H5NO2/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6(9)5-2-1-3-7-4-5/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4H,(H,8,9)/t21-;/m0./s1

InChI Key

KMLYDGIAPQGTQZ-BOXHHOBZSA-N

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.